molecular formula C20H19N3O2 B3153704 Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 76360-67-3

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate

Cat. No. B3153704
CAS RN: 76360-67-3
M. Wt: 333.4 g/mol
InChI Key: CNDOADIUFVAYBP-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The benzylamino group suggests the presence of a benzene ring attached to an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The exact structure would depend on the positions of these groups on the pyrimidine ring .


Chemical Reactions Analysis

As with the synthesis, the chemical reactions involving this compound would depend on its exact structure. The presence of the amino and carboxylate groups suggest that it could participate in acid-base reactions . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings . The presence of the ethyl ester group suggests it might be somewhat soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body . The presence of the amino group could allow it to participate in hydrogen bonding with biological targets .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve studying its interactions with various biological targets .

properties

IUPAC Name

ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-20(24)17-14-22-18(16-11-7-4-8-12-16)23-19(17)21-13-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDOADIUFVAYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176651
Record name Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate

CAS RN

76360-67-3
Record name Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76360-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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